
Orelabrutinib
描述
Orelabrutinib is a novel and highly selective irreversible inhibitor of Bruton tyrosine kinase (BTK). It is an orally administered compound developed by InnoCare Pharma for the treatment of B cell malignancies and autoimmune diseases. This compound has been approved in China for the treatment of patients with relapsed or refractory chronic lymphocytic leukemia, small lymphocytic lymphoma, and mantle cell lymphoma .
准备方法
The synthesis of Orelabrutinib begins with the hydrolysis of 2,6-dichloronicotinonitrile in the presence of concentrated sulfuric acid to give the amide intermediate. This intermediate undergoes further chemical transformations to yield the final product . Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability.
化学反应分析
Orelabrutinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Introduction to Orelabrutinib
This compound is a selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is pivotal in the pathogenesis of various B-cell malignancies. Approved for use in China, it has shown promise in treating several hematological cancers, including chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and mantle cell lymphoma (MCL). This article explores the applications of this compound, focusing on its efficacy, safety, and ongoing clinical trials across different indications.
Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma
This compound has demonstrated significant efficacy in patients with relapsed or refractory CLL/SLL. A phase II study involving 80 patients reported an overall response rate of 92.5%, with complete responses observed in 21.3% of patients and partial responses in 60% . The median progression-free survival has not yet been reached, indicating durable responses over time. Notably, the drug showed efficacy across high-risk groups, including those with TP53 mutations .
Key Findings:
- Overall Response Rate : 92.5%
- Complete Response Rate : 21.3%
- Median Progression-Free Survival : Not reached
- Safety Profile : Predominantly low-grade adverse events (86.8% Grade 1 or 2) .
Mantle Cell Lymphoma
In patients with relapsed or refractory MCL, this compound exhibited an overall response rate of 81.1%, with complete responses in 27.4% and partial responses in 53.8% . The drug was well tolerated, with a low incidence of severe adverse events. The median duration of response was reported as 22.9 months, highlighting its potential as a treatment option for this aggressive malignancy.
Key Findings:
- Overall Response Rate : 81.1%
- Complete Response Rate : 27.4%
- Median Duration of Response : 22.9 months
- Common Adverse Events : Thrombocytopenia (34%), upper respiratory tract infection (27%) .
Broader Therapeutic Potential
Beyond hematological cancers, this compound is being investigated for various autoimmune diseases and other malignancies:
Multiple Sclerosis
This compound is undergoing clinical trials for multiple sclerosis (MS), where its mechanism could potentially modulate immune responses effectively .
Systemic Lupus Erythematosus and Other Conditions
Clinical trials are also assessing the efficacy of this compound in systemic lupus erythematosus (SLE), primary immune thrombocytopenia (ITP), and neuromyelitis optica spectrum disorder (NMOSD) . These studies aim to establish the compound's versatility beyond oncology.
Clinical Trials Overview
The following table summarizes key clinical trials involving this compound across different indications:
Indication | Study Phase | Overall Response Rate | Complete Response Rate | Notable Adverse Events |
---|---|---|---|---|
Chronic Lymphocytic Leukemia | Phase II | 92.5% | 21.3% | Low-grade AEs predominately |
Mantle Cell Lymphoma | Phase I/II | 81.1% | 27.4% | Thrombocytopenia, infections |
Multiple Sclerosis | Phase TBD | TBD | TBD | TBD |
Systemic Lupus Erythematosus | Phase TBD | TBD | TBD | TBD |
作用机制
Orelabrutinib exerts its effects by irreversibly binding to and inhibiting Bruton tyrosine kinase. This inhibition prevents the activation and differentiation of B cells, which are crucial for the development and progression of B cell malignancies and autoimmune diseases. The molecular targets and pathways involved include the B cell receptor signaling pathway, which is essential for B cell survival and proliferation .
相似化合物的比较
Orelabrutinib is compared with other BTK inhibitors such as ibrutinib, acalabrutinib, zanubrutinib, and tirabrutinib. While all these compounds target BTK, this compound is unique due to its high selectivity and reduced off-target effects. This results in a better safety profile and fewer adverse events compared to first-generation BTK inhibitors like ibrutinib .
Similar Compounds
- Ibrutinib
- Acalabrutinib
- Zanubrutinib
- Tirabrutinib
This compound stands out due to its high bioavailability, excellent safety, and efficacy profiles, making it a valuable therapeutic option for patients with B cell malignancies and autoimmune diseases .
生物活性
Orelabrutinib is a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various B-cell malignancies. Since its approval in China in December 2020 for the treatment of relapsed or refractory mantle cell lymphoma (r/r MCL), this compound has been the subject of extensive research, demonstrating promising biological activity across multiple indications, including multiple sclerosis and systemic lupus erythematosus.
This compound selectively inhibits BTK, leading to reduced activation of B cells, which are central to the pathophysiology of several autoimmune diseases and malignancies. The compound's high selectivity minimizes off-target effects, which is crucial for enhancing safety profiles compared to other BTK inhibitors.
Key Pharmacological Properties
- Selectivity : this compound shows a half-maximal inhibitory concentration (IC50) for BTK of 1.6 nM, with minimal off-target activity against a panel of 456 kinases .
- Pharmacokinetics : It exhibits linear pharmacokinetics with dose-proportional increases in plasma exposure, achieving nearly 100% BTK occupancy in peripheral blood mononuclear cells (PBMCs) over a 24-hour period at doses ≥50 mg/d .
Mantle Cell Lymphoma (MCL)
In a phase 1/2 study involving patients with r/r MCL, this compound demonstrated:
- Overall Response Rate (ORR) : 81.1%, with 27.4% achieving complete response and 53.8% partial response .
- Duration of Response : The median duration was 22.9 months, with progression-free survival at 22.0 months .
- Safety Profile : Common adverse events included thrombocytopenia (34%), upper respiratory infections (27%), and neutropenia (24%), with serious adverse events being infrequent .
Table 1: Clinical Outcomes in MCL Patients Treated with this compound
Outcome | Result |
---|---|
Overall Response Rate | 81.1% |
Complete Response | 27.4% |
Partial Response | 53.8% |
Median Duration of Response | 22.9 months |
Median Progression-Free Survival | 22.0 months |
Multiple Sclerosis
This compound is also being evaluated in a phase II trial for relapsing-remitting multiple sclerosis (RRMS). Initial results indicate:
- Significant reduction in new gadolinium-enhancing brain lesions compared to placebo.
- A dose-dependent efficacy observed across treatment groups .
Systemic Lupus Erythematosus
In a phase IIa trial for systemic lupus erythematosus, this compound showed positive results with high responder rates and an acceptable safety profile, leading to the initiation of a phase IIb trial for larger populations .
Case Study: Efficacy in MZL
A preliminary analysis from a study on this compound plus obinutuzumab in treatment-naïve marginal zone lymphoma (MZL) reported:
- Objective Response Rate : 100% after three cycles.
- Complete Response Rate : Increased from 38.5% after three cycles to 57.1% after six cycles .
Table 2: Efficacy Results from MZL Study
Treatment Cycle | Objective Response Rate | Complete Response Rate |
---|---|---|
End of Cycle 3 | 100% | 38.5% |
End of Cycle 6 | 100% | 57.1% |
属性
IUPAC Name |
2-(4-phenoxyphenyl)-6-(1-prop-2-enoylpiperidin-4-yl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-2-24(30)29-16-14-18(15-17-29)23-13-12-22(26(27)31)25(28-23)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-13,18H,1,14-17H2,(H2,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPVEMOYADUARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2=NC(=C(C=C2)C(=O)N)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1655504-04-3 | |
Record name | Orelabrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1655504043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orelabrutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16272 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORELABRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJA5UO9E10 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。